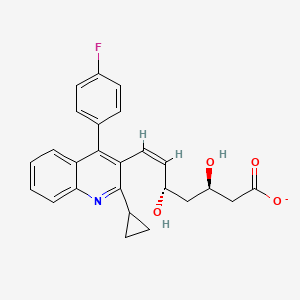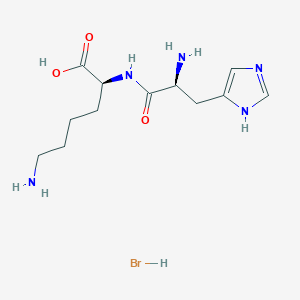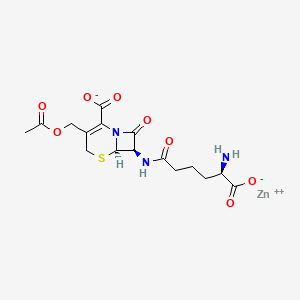
L-Lysine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-13C6 is a stable isotope-labeled amino acid where all six carbon atoms in the lysine molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique labeling properties which allow for precise tracking and analysis of metabolic pathways and protein synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6 typically involves the incorporation of carbon-13 into the lysine molecule through a series of chemical reactions. One common method is the fermentation of a carbon-13 enriched glucose medium using a lysine-producing strain of bacteria. The bacteria metabolize the glucose and incorporate the carbon-13 into the lysine they produce. The lysine is then extracted and purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the carbon-13 enriched glucose medium is fermented by genetically engineered bacteria. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the lysine is extracted, purified, and crystallized to produce high-purity this compound suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine-13C6 can undergo various chemical reactions typical of amino acids, including:
Oxidation: this compound can be oxidized to form lysine derivatives such as α-aminoadipic acid.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: α-Aminoadipic acid, pipecolic acid.
Reduction Products: Lysine alcohols, lysine amines.
Substitution Products: N-acyl lysine, N-alkyl lysine.
Applications De Recherche Scientifique
L-Lysine-13C6 has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in protein synthesis studies to understand protein folding, structure, and function.
Medicine: Utilized in metabolic studies to investigate diseases such as cancer and diabetes.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of L-Lysine-13C6 involves its incorporation into proteins and other biomolecules during metabolic processes. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound through various biochemical pathways. This helps in identifying molecular targets and understanding the pathways involved in protein synthesis, degradation, and other metabolic processes.
Comparaison Avec Des Composés Similaires
L-Lysine-13C6 is unique due to its complete labeling with carbon-13. Similar compounds include:
L-Lysine-15N2: Labeled with nitrogen-15 instead of carbon-13.
This compound,15N2: Labeled with both carbon-13 and nitrogen-15.
L-Arginine-13C6: Another amino acid labeled with carbon-13.
L-Leucine-13C6: Labeled leucine with carbon-13.
Compared to these compounds, this compound offers specific advantages in studies focused on carbon metabolism and protein synthesis due to its complete carbon-13 labeling.
Propriétés
Numéro CAS |
55443-57-7 |
|---|---|
Formule moléculaire |
¹³C₆H₁₀N₂O₂ |
Poids moléculaire |
148.11 |
Synonymes |
L-Lysine-1,2,3,4,5,6-13C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
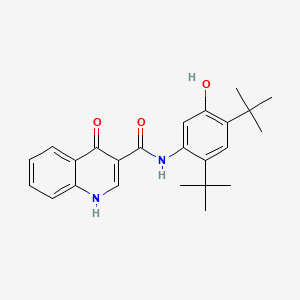
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
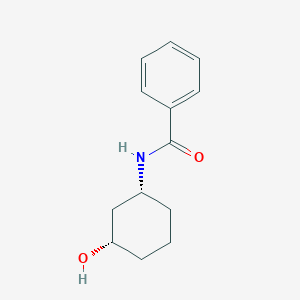
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

